N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Brand Name: Vulcanchem
CAS No.: 592470-83-2
VCID: VC7527439
InChI: InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl
Molecular Formula: C16H16ClNO4S
Molecular Weight: 353.82

N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

CAS No.: 592470-83-2

Cat. No.: VC7527439

Molecular Formula: C16H16ClNO4S

Molecular Weight: 353.82

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine - 592470-83-2

Specification

CAS No. 592470-83-2
Molecular Formula C16H16ClNO4S
Molecular Weight 353.82
IUPAC Name 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Standard InChI InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20)
Standard InChI Key OJRRTLZIRLWIKV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, reflects its substituent arrangement:

  • A 3-chloro-4-methylphenyl group attached to the glycine’s nitrogen.

  • A 4-methylbenzenesulfonyl (tosyl) group linked to the same nitrogen.

  • A glycine backbone (aminoacetic acid) forming the core structure .

The presence of both electron-withdrawing (chloro, sulfonyl) and electron-donating (methyl) groups creates a polarized electronic environment, influencing its solubility and reactivity.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular formulaC₁₆H₁₆ClNO₄S
Average mass353.817 g/mol
Monoisotopic mass353.048857 g/mol
CAS Registry Number592470-83-2
Storage recommendationsRefrigerate at 2–7°C

The compound is typically a white to off-white solid, though solubility data in common solvents (e.g., water, DMSO) remains unreported in accessible literature .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols for this specific compound are scarce, analogous sulfonamide-glycine derivatives are synthesized via:

  • Sulfonamide Formation: Reacting 3-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide .

  • Glycine Coupling: Introducing a glycine moiety using carbodiimide-based coupling agents (e.g., DCC) or activated esters .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though commercial availability is limited, as indicated by discontinued product listings .

Stability and Reactivity

The sulfonamide group (-SO₂N<) confers stability against hydrolysis under acidic conditions, while the chloro and methyl substituents may participate in:

  • Electrophilic aromatic substitution at the phenyl ring’s unsubstituted positions.

  • Nucleophilic displacement of the chlorine atom under strong basic conditions .

Structural Analogues and Comparative Analysis

Positional Isomerism

Subtle changes in substituent positioning alter physicochemical properties. For example:

  • N-(3-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 362719-84-4) differs in the chloro group’s position, affecting steric hindrance and dipole moments .

  • N-(4-Chlorophenyl)-N-tosyl-glycine (CAS 333449-35-7) lacks the methyl group on the phenyl ring, reducing hydrophobicity .

Functional Group Modifications

Replacing glycine with bulkier amino acids (e.g., alanine, valine) increases steric hindrance, potentially altering binding affinities in biological systems .

Challenges and Future Prospects

Data Gaps

Current limitations include:

  • Biological activity profiles: No peer-reviewed studies confirm antitumor or enzymatic effects.

  • Thermodynamic data: Melting points, solubility, and partition coefficients remain uncharacterized .

Synthetic Optimization

Future work could focus on:

  • Green chemistry approaches to reduce waste in sulfonamide formation.

  • Computational modeling to predict reactivity and optimize coupling efficiency .

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